molecular formula C14H16F3N3O2 B14786106 Benzamide, N-[2-oxo-2-[(3R)-3-pyrrolidinylamino]ethyl]-3-(trifluoromethyl)-

Benzamide, N-[2-oxo-2-[(3R)-3-pyrrolidinylamino]ethyl]-3-(trifluoromethyl)-

Cat. No.: B14786106
M. Wt: 315.29 g/mol
InChI Key: HPILSJVIWVODDZ-UHFFFAOYSA-N
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Description

Benzamide, N-[2-oxo-2-[(3R)-3-pyrrolidinylamino]ethyl]-3-(trifluoromethyl)- (CAS: 226228-88-2) is a synthetic benzamide derivative characterized by a trifluoromethyl (-CF₃) substituent at the 3-position of the benzamide core. The molecule features a pyrrolidinylaminoethyl linker, with stereochemical specificity at the 3R position of the pyrrolidine ring.

Properties

Molecular Formula

C14H16F3N3O2

Molecular Weight

315.29 g/mol

IUPAC Name

N-[2-oxo-2-(pyrrolidin-3-ylamino)ethyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H16F3N3O2/c15-14(16,17)10-3-1-2-9(6-10)13(22)19-8-12(21)20-11-4-5-18-7-11/h1-3,6,11,18H,4-5,7-8H2,(H,19,22)(H,20,21)

InChI Key

HPILSJVIWVODDZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Coupling Reaction via Activated Carboxylic Acid Intermediate

The most widely documented method involves a two-step coupling reaction between 3-(trifluoromethyl)hippuric acid and (R)-1-benzyl-3-aminopyrrolidine under inert conditions. Key steps include:

  • Activation of the carboxylic acid : m-Trifluoromethylhippuric acid (43.4 mmol) is dissolved in tetrahydrofuran (THF) and cooled to -10°C under argon. N-methylmorpholine (1.5 equiv) and isobutyl chloroformate (1.2 equiv) are added to form a mixed anhydride intermediate.
  • Nucleophilic attack by the amine : (R)-1-benzyl-3-aminopyrrolidine (1.1 equiv) in THF is introduced dropwise, maintaining the temperature at -10°C. The reaction proceeds for 1 hour, followed by aqueous workup and extraction with ethyl acetate.
  • Purification : The organic layer is dried over anhydrous MgSO₄, concentrated, and crystallized with tert-butyl methyl ether, yielding 69% of the target compound as a white solid.

Key Data :

  • Yield : 69%
  • Purity : Confirmed by ¹H NMR (DMSO-d₆, 400 MHz) with characteristic peaks at δ 8.11 (s, 1H, aromatic), 4.46–4.90 (m, 1H, pyrrolidine), and 7.29–7.34 (m, 5H, benzyl).
  • Solvent System : THF for both activation and coupling.

Phosphorus Oxychloride-Mediated Amidation

An alternative approach adapts a green chemistry protocol using phosphorus oxychloride (POCl₃) as an activating agent. While originally designed for simple benzamides, this method is adaptable to substituted derivatives:

  • Activation : 3-Trifluoromethylbenzoic acid is dissolved in a THF/ethyl acetate (1:1–3 v/v) mixture and cooled to 0–5°C. POCl₃ (1.3–1.6 equiv) is added to form the acyl chloride in situ.
  • Ammonolysis : Aqueous ammonia (25–28 wt%) is introduced, and the mixture is warmed to room temperature. The biphasic system facilitates product extraction into the organic layer.
  • Workup : Sequential washing with dilute HCl, NaHCO₃, and NaCl removes impurities. Crystallization from concentrated organic phase yields benzamide with >85% yield and >98.5% purity.

Advantages :

  • Avoids hazardous benzoyl chloride synthesis.
  • Solvent recovery >80%, aligning with green chemistry principles.

Reaction Mechanisms and Stereochemical Control

Mixed Anhydride Formation

Isobutyl chloroformate reacts with the carboxylate anion of m-trifluoromethylhippuric acid, generating a reactive mixed anhydride (Fig. 1). This intermediate is stabilized by N-methylmorpholine, which scavenges HCl byproducts.

Stereoselective Aminolysis

The (R)-configured 1-benzyl-3-aminopyrrolidine attacks the electrophilic carbonyl carbon, displacing the chloroformate leaving group. The chiral center at C3 of the pyrrolidine remains intact due to the inert reaction conditions (-10°C, argon), preventing racemization.

Solvent Effects on Reactivity

THF’s low polarity (-10°C) slows competing hydrolysis of the mixed anhydride, while ethyl acetate in Method 1.2 enhances product partitioning, driving the reaction forward.

Optimization Strategies and Challenges

Temperature and Atmosphere

  • Low Temperature (-10°C) : Minimizes side reactions, such as over-hydrolysis of the activated intermediate.
  • Inert Atmosphere (Argon) : Prevents oxidation of the pyrrolidine amine and moisture ingress.

Stoichiometric Considerations

  • Excess Amine (1.1 equiv) : Ensures complete consumption of the mixed anhydride, reducing dimerization side products.
  • POCl₃ (1.3–1.6 equiv) : Balances activation efficiency with ease of byproduct removal (NH₄Cl, NH₄PO₄).

Purification Challenges

  • Crystallization Solvents : tert-Butyl methyl ether induces precipitation of the product while retaining impurities in solution.
  • Chromatography Avoidance : Industrial-scale protocols favor crystallization over column chromatography for cost efficiency.

Comparative Analysis of Methods

Parameter Method 1.1 Method 1.2
Activating Agent Isobutyl chloroformate POCl₃
Solvent THF THF/ethyl acetate
Temperature -10°C 0–25°C
Yield 69% >85%
Purity NMR-confirmed >98.5%
Scalability Lab-scale Industrial
Environmental Impact Moderate (solvent recovery) Low (solvent recycling, no S-waste)

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is dominated by three key groups:

Amide Bond

  • Hydrolysis : Susceptible to acidic or basic hydrolysis, cleaving the amide bond to yield 3-(trifluoromethyl)benzoic acid and the corresponding amine.

  • Transamidation : Reacts with primary amines under catalytic conditions to form new amide derivatives, useful for structural diversification.

Trifluoromethyl Group

  • Electron-Withdrawing Effects : Enhances the electrophilicity of the benzamide ring, facilitating nucleophilic aromatic substitution (NAS) at specific positions.

  • Stability : Resists common reduction/oxidation conditions, making it a robust substituent in synthetic modifications .

Pyrrolidine Amino Group

  • Alkylation/Acylation : The secondary amine undergoes alkylation with alkyl halides or acylation with acid chlorides to introduce new functional groups.

  • Deprotection : The benzyl-protecting group (if present) can be removed via hydrogenolysis for further derivatization .

Comparative Reactivity with Analogues

The compound’s trifluoromethyl-pyrrolidine combination distinguishes it from simpler benzamides. For example:

FeatureThis CompoundSimpler Benzamide Analogues
Amide Stability Moderate (enhanced steric hindrance)High
NAS Reactivity High (due to CF₃ group)Low
Stereochemical Impact Significant (R-configuration)None (achiral or racemic mixtures)

This unique profile enables selective modifications for targeted drug discovery .

Scientific Research Applications

Chemistry

In chemistry, ®-N-(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)-3-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, ®-N-(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)-3-(trifluoromethyl)benzamide is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it valuable for various applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-N-(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Structural Features:

  • Core Structure : 3-(Trifluoromethyl)benzamide.
  • Linker : Ethyl chain with a urea-like (2-oxo) group.
  • Molar Formula : C₁₇H₁₉F₃N₃O₂ (calculated from ).
  • Molecular Weight : ~362.35 g/mol (calculated).

Comparison with Similar Compounds

The following table compares the target compound with structurally related benzamide derivatives, emphasizing key differences in structure, physicochemical properties, and applications:

Compound Name CAS Number Molecular Weight (g/mol) Key Structural Differences Reported Applications/Properties References
Benzamide, N-[2-oxo-2-[(3R)-3-pyrrolidinylamino]ethyl]-3-(trifluoromethyl)- 226228-88-2 362.35 Parent structure; (3R)-pyrrolidinylamino group. No direct data; inferred medicinal potential based on analogs.
Benzamide, N-[2-oxo-2-[(3S)-3-pyrrolidinylamino]ethyl]-3-(trifluoromethyl)- Not provided ~362.35 Stereoisomer with (3S)-pyrrolidinylamino group. Stereochemical differences may alter target binding; no activity data provided.
N-[2-[(3S)-3-[[4-Hydroxy-4-[5-(pyrimidin-2-yl)pyridin-2-yl]cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide 857679-55-1 568.59 Additional pyrimidinyl-pyridinyl-cyclohexyl group; larger substituents. Investigational drug (CS-261/INCB 8761); higher molecular weight and solubility challenges.
Flutolanil (N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide) 66332-96-5 323.31 Simpler structure with methoxypropyl group; no pyrrolidine. Agricultural fungicide; targets succinate dehydrogenase.
N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide Not provided ~600 (estimated) Bipyrimidinylamino and dimethylamino-pyrrolidinyl groups; increased hydrophilicity. Potential kinase inhibitor; enhanced hydrogen-bonding capacity.

Key Findings from Comparative Analysis:

Stereochemical Impact :

  • The (3R) configuration in the target compound may confer distinct binding interactions compared to its (3S) stereoisomer (). For example, (3R) analogs in other drug classes often exhibit enhanced selectivity for G-protein-coupled receptors .

Trifluoromethyl Group :

  • The -CF₃ group improves metabolic stability and lipophilicity across all compounds, facilitating membrane permeability. However, excessive lipophilicity (e.g., in ’s compound) can reduce aqueous solubility, necessitating formulation optimization .

Pyrrolidine Modifications: Substituents on the pyrrolidine ring (e.g., cyclohexyl in ) influence conformational flexibility. The target compound’s unmodified pyrrolidine may allow broader target engagement but less specificity compared to ’s dimethylamino-pyrrolidine derivative .

Applications: While flutolanil () is a pesticide, the target compound and its analogs () are likely designed for therapeutic use, such as oncology or immunology, due to their complex heterocyclic substituents .

Biological Activity

Benzamide, N-[2-oxo-2-[(3R)-3-pyrrolidinylamino]ethyl]-3-(trifluoromethyl)-, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of Benzamide, N-[2-oxo-2-[(3R)-3-pyrrolidinylamino]ethyl]-3-(trifluoromethyl)- is C14H16F3N3O2, with a molecular weight of approximately 315.29 g/mol. Its structure features a benzamide moiety, a trifluoromethyl group, and a pyrrolidine-derived amino group, which collectively contribute to its unique chemical properties and biological activities .

Pharmacological Properties

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

  • Antidiabetic Activity : Research has shown that benzamide derivatives can protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is critical in the pathogenesis of diabetes. For example, a related compound demonstrated an EC50 of 0.1 μM in protecting β-cells against ER stress .
  • Antifungal Activity : Benzamide derivatives have been investigated for their antifungal properties. Some studies suggest that modifications in the benzamide structure can enhance antifungal efficacy against various pathogens .

The interaction studies involving Benzamide, N-[2-oxo-2-[(3R)-3-pyrrolidinylamino]ethyl]-3-(trifluoromethyl)- focus on its binding affinity and mechanism of action with various biological targets. These studies are essential for understanding the therapeutic potential and safety profile of the compound. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with cellular targets .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with other structurally similar benzamides:

Compound NameMolecular FormulaKey Features
Benzamide, N-(4-(trifluoromethyl)phenyl)C11H8F3NLacks pyrrolidine moiety; used in anti-inflammatory research
N-(pyrrolidin-3-yl)benzamideC12H16N2OSimilar amide structure; investigated for analgesic properties
4-TrifluoromethylbenzamideC8H7F3NSimplified structure; studied for its effects on bacterial growth

Benzamide, N-[2-oxo-2-[(3R)-3-pyrrolidinylamino]ethyl]-3-(trifluoromethyl)- is unique due to its combination of functional groups that may enhance its bioactivity compared to other benzamide derivatives .

Case Studies and Research Findings

  • Endoplasmic Reticulum Stress Protection : A study highlighted a series of analogs derived from benzamide that exhibited potent β-cell protective activity against ER stress. The most effective analog showed maximal activity at 100% with an EC50 value of 0.1 μM, indicating high potency .
  • Antifungal Efficacy : Another research effort focused on synthesizing novel benzamides substituted with pyridine-linked structures. These compounds demonstrated varying degrees of antifungal activity against pathogens like Fusarium graminearum, with some showing over 40% inhibition .

Q & A

Q. What are the common synthetic routes for Benzamide, N-[2-oxo-2-[(3R)-3-pyrrolidinylamino]ethyl]-3-(trifluoromethyl)-?

The compound is synthesized via multi-step reactions involving nucleophilic substitutions, coupling reactions, and cyclization. For example, a multi-step protocol may include:

  • Step 1 : Reacting a cyanopyrazine derivative with cyclopropylmethylamine to form an intermediate benzamide (85% yield) .
  • Step 2 : Hydroxylamine coupling under basic conditions (K₂CO₃, CH₃CN) to introduce oxadiazole rings (95% yield) .
  • Final step : Amidation with methylamine to yield the target compound (31% yield) . Purification is achieved via column chromatography and TLC, with structural confirmation by ¹H-NMR .

Q. What characterization techniques are essential for confirming the structure of this benzamide derivative?

Standard methods include:

  • ¹H-NMR : To verify proton environments, such as the trifluoromethyl group (δ ~7.5 ppm) and pyrrolidinyl protons (δ ~3.0–3.5 ppm) .
  • TLC : For monitoring reaction progress and purity .
  • HPLC-MS : To confirm molecular weight and detect impurities .

Q. What safety protocols are critical when handling this compound?

Key precautions include:

  • Avoiding exposure to light and heat, as analogs like N-(pivaloyloxy)-benzamide decompose at room temperature .
  • Using PPE (gloves, goggles) due to hazardous reagents (e.g., trichloroisocyanuric acid, acyl chlorides) .
  • Storing under inert atmosphere (N₂ or Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

Yield variations (e.g., 31% in final amidation ) arise from steric hindrance and competing side reactions. Optimization strategies include:

  • Catalyst screening : Use Pd-based catalysts for coupling steps to improve efficiency .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions in oxadiazole formation .
  • Stoichiometry adjustments : Excess methylamine (1.5–2 eq.) drives amidation to completion .

Q. How can computational tools resolve structural ambiguities in crystallographic studies?

Tools like Mercury CSD 2.0 enable:

  • Packing similarity analysis : Compare crystal structures with databases to identify polymorphs .
  • Void visualization : Assess solvent-accessible regions in the crystal lattice .
  • Intermolecular interaction mapping : Hydrogen bonding and π-stacking patterns can validate NMR data .

Q. What strategies prevent unwanted N-acetylation during functionalization of the pyrrolidinyl group?

Selective protection/deprotection is critical:

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield reactive amines .
  • Kinetic control : Slow addition of acetylating agents minimizes over-reaction .
  • Monitoring : Real-time LC-MS detects intermediates, allowing rapid adjustment .

Q. How does stereochemical integrity at the (3R)-pyrrolidinyl group impact bioactivity?

The (3R)-configuration is crucial for target binding (e.g., kinase inhibition). Methods to ensure purity:

  • Chiral HPLC : Resolve enantiomers using cellulose-based columns .
  • Circular dichroism (CD) : Confirm absolute configuration .
  • SAR studies : Compare (3R) vs. (3S) analogs in enzymatic assays .

Q. How can data discrepancies in synthetic protocols be resolved?

Contradictions (e.g., yield variations in multi-step syntheses ) require:

  • Reproducibility trials : Strict control of reaction parameters (e.g., solvent purity, degassing).
  • Advanced analytics : 2D NMR (COSY, HSQC) to confirm intermediate structures .
  • Cross-validation : Compare synthetic routes with analogs (e.g., Broflanilide intermediates ).

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